molecular formula C17H12N4O B12917731 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-12-4

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12917731
CAS No.: 62052-12-4
M. Wt: 288.30 g/mol
InChI Key: PLYHVYHAFVVOJV-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase. It functions by binding to the ATP-binding pocket of DDR1 , effectively blocking its autophosphorylation and subsequent activation. DDR1 is a receptor tyrosine kinase that is activated by various collagens and plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling . Due to its specific mechanism, this compound is a valuable chemical probe for investigating DDR1 signaling pathways in fibrosis research, cancer biology (particularly in breast cancer and glioblastoma), and atherosclerosis . Its high selectivity over the closely related DDR2 kinase makes it an essential tool for dissecting the unique physiological and pathological functions of DDR1 in cellular and animal disease models. This product is supplied For Research Use Only.

Properties

CAS No.

62052-12-4

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(4-phenoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C17H12N4O/c1-2-5-14(6-3-1)22-15-10-8-13(9-11-15)21-17-16(19-20-21)7-4-12-18-17/h1-12H

InChI Key

PLYHVYHAFVVOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C4=C(C=CC=N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-phenoxyphenylhydrazine with 2-cyanopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring exhibits selective reactivity toward nucleophiles due to electron-deficient nitrogen centers. Key observations include:

  • Amino group displacement : Treatment with primary amines (e.g., methylamine) in THF at 60°C replaces the triazole N3 position, forming 3-(4-phenoxyphenyl)-1-methyl-1H- triazolo[4,5-b]pyridine with 72% yield .

  • Halogenation : Electrophilic bromination using NBS in CCl4 selectively substitutes the pyridine C6 position, yielding 6-bromo derivatives (89% efficiency).

Table 1: Nucleophilic substitution parameters

SubstrateReagent/ConditionsProductYield
Parent compoundCH3NH2/THF/60°C/12hN3-methylated derivative72%
Parent compoundNBS/CCl4/rt/6h6-bromo-substituted analog89%

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in [3+2] cycloadditions and controlled ring-opening processes:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes under Cu(I) catalysis to form bis-triazole hybrids (Example: Reaction with propargyl alcohol yields 85% product) .

  • Acid-mediated ring expansion : Treatment with concentrated H2SO4 at 0°C induces triazole ring opening, generating pyrido[2,3-d]pyrimidine intermediates .

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling : 6-Bromo derivatives react with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to form 6-aryl-substituted products (78-92% yields).

  • Buchwald-Hartwig amination : 6-Chloro analogs undergo amination with secondary amines (Xantphos/Pd2(dba)3) to produce 6-amino derivatives .

Table 2: Cross-coupling reaction benchmarks

SubstrateCoupling PartnerCatalyst SystemYield
6-Bromo derivative4-Methoxyphenylboronic acidPd(PPh3)4/K2CO388%
6-Chloro derivativePiperidinePd2(dba)3/Xantphos81%

Electrophilic Aromatic Substitution

The phenoxyphenyl group directs electrophilic attack:

  • Nitration : HNO3/H2SO4 at 0°C produces para-nitro derivatives on the phenoxy ring (93% regioselectivity) .

  • Sulfonation : Fuming H2SO4 introduces sulfonic acid groups at the phenyl ring's meta position.

Reductive Functionalization

Catalytic hydrogenation modifies the pyridine ring:

  • H2/Pd-C in ethanol : Selective reduction of pyridine to 1,2,3,4-tetrahydropyridine occurs without affecting the triazole ring (65% conversion) .

  • NaBH4/MeOH : Reduces conjugated double bonds in derivatives with electron-withdrawing groups .

Mechanistic Insights and Kinetic Data

  • Substitution kinetics : Second-order rate constants (k2) for amine displacements range from 1.2×10−3 to 8.7×10−3 L·mol−1·s−1 in THF .

  • DFT calculations : Reveal a 15.3 kcal/mol activation barrier for triazole ring-opening in acidic media .

Figure 1: Proposed mechanism for CuAAC reaction

text
Parent Compound + Alkyne       ↓ Cu(I) catalyst Triazole-alkyne coordination       ↓ Transition state Bis-triazole hybrid + Byproducts

This compound's reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Recent advances in catalytic systems (e.g., Ag/zeolite composites , Pd-NHC complexes ) continue to expand its synthetic utility while improving reaction efficiency and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine, exhibit promising antimicrobial properties. Triazoles are known to target various pathogens through mechanisms such as inhibiting fungal cytochrome P450 enzymes. For instance, studies have shown that related triazole compounds effectively inhibit the growth of Mycobacterium tuberculosis and other resistant bacterial strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. Specifically, this compound has shown efficacy against several cancer cell lines in vitro, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of triazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis of Functional Materials

Due to its unique chemical structure, this compound can serve as a precursor in the synthesis of functional materials. It can be utilized in creating polymers with specific properties for applications in coatings or drug delivery systems. The incorporation of triazole moieties often enhances the thermal stability and mechanical properties of materials .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions to form stable complexes that may exhibit interesting electronic and magnetic properties. Such complexes are valuable in catalysis and materials science for developing sensors or electronic devices .

Chromatographic Applications

In analytical chemistry, this compound can be employed as a standard or reference compound in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct spectral properties facilitate its identification and quantification in complex mixtures .

Spectroscopic Studies

The compound's unique structure allows for detailed spectroscopic studies using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These studies help elucidate molecular interactions and conformational changes in various environments .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant activity against M. tuberculosis strains at low concentrations.
AnticancerInduced apoptosis in various cancer cell lines; potential lead for new therapies.
Material ScienceUsed as a precursor for synthesizing polymers with enhanced properties; showed promise in drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The 3-position substituent on the triazolopyridine core significantly dictates pharmacological and chemical behavior. Key comparisons include:

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethoxy substituents (e.g., in compounds from ) enhance kinase binding via hydrophobic interactions and metabolic stability.
  • Phenoxyphenyl vs.

Pharmacological and Metabolic Profiles

  • Kinase Inhibition: 3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine exhibits potent PIM-1 kinase inhibition (IC₅₀ < 100 nM) , while the phenoxyphenyl variant’s activity remains underexplored but is hypothesized to target similar pathways.
  • Metabolic Interactions: 3-(4-Phenoxyphenyl)-3H-triazolo[4,5-b]pyridine correlates with Akkermansia spp. in gut microbiota, suggesting unique metabolic roles absent in fluorophenyl or carbonitrile analogues .

Biological Activity

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C17H12N4O
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 62052-12-4
  • IUPAC Name : 3-(4-phenoxyphenyl)triazolo[4,5-b]pyridine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may involve:

  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades critical for various cellular functions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines using MTT assays. It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)5.0
HEPG2 (Liver Cancer)7.2
A549 (Lung Cancer)6.5

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. In vitro studies revealed that treatment with the compound reduced inflammation markers in stimulated macrophages.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., the compound was synthesized and evaluated for its anticancer activity against multiple cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties showed that treatment with the compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3H-[1,2,3]triazolo[4,5-b]pyridine derivatives?

  • Methodology :

  • Diazotization-Cyclization : React pyridine-2,3-diamines with nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in acidic media (e.g., glacial acetic acid) to form the triazole ring. For example, 5-chloro-3-(3-trifluoromethoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine was synthesized via diazotization of 6-chloro-N²-(3-trifluoromethoxy-phenyl)pyridine-2,3-diamine .

  • Nucleophilic Substitution : Replace leaving groups (e.g., triflate at position 5) with amines or other nucleophiles. In , triflate intermediates reacted with 4-fluorobenzylamine at 55°C in dioxane to yield substituted derivatives .

  • Demethylation : Use boron tribromide (BBr₃) to cleave methoxy groups, as demonstrated in the synthesis of 4-[5-(4-fluoro-benzylamino)-triazolopyridin-3-yl]-phenol .

    • Key Data :
Reaction TypeYield (%)Key ConditionsReference
Diazotization91%AcOH, NaNO₂
Substitution42–57%Dioxane, 55–90°C

Q. How is structural characterization performed for triazolopyridine derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.0 ppm, NH₂ groups at δ 4.6–5.6 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 336.1 for compound 7) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused-ring systems (e.g., triazolo[4,5-c]pyridine derivatives) .

Advanced Research Questions

Q. How do substituent variations on the triazolopyridine core impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :

Introduce electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups at the phenyl ring.

Test derivatives against cancer cell lines (e.g., NCI-60 panel). For example, 5,7-diamino-3-(3-trifluoromethylphenyl)-triazolopyridine-6-carbonitrile showed selective activity against lung cancer EKVX cells (growth percentage = 29.14%) .

  • Pharmacophore Modeling : Map interactions with targets like c-Met kinase or P2X7 receptors .

    • Key Findings :
SubstituentBiological Activity (GP%)TargetReference
3-(3-CF₃-phenyl)29.14% (EKVX cells)Anticancer
Quinoline-6-ylmethylIC₅₀ < 1 µMc-Met inhibition

Q. What strategies improve the pharmacokinetic (PK) profile of triazolopyridine derivatives?

  • Methodology :

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) or use prodrugs. For instance, replacing methoxy with hydroxyl groups improved solubility in compound 7 .

  • Blood-Brain Barrier (BBB) Penetration : Modify logP values via alkyl chain adjustments. reports low brain:plasma ratios for some derivatives, suggesting limited BBB crossing .

  • In Vivo PK Studies : Measure plasma half-life (t₁/₂), clearance, and bioavailability in rodent models. Compound 35 (a P2X7 antagonist) showed ED₅₀ = 0.07 mg/kg in rats and favorable tolerability .

    • Key Data :
CompoundBrain:Plasma RatioSolubility (µg/mL)Reference
PF-042179030.20.5 (pH 7.4)
Compound 35N/A>100 (pH 6.8)

Q. How are computational methods applied to optimize triazolopyridine-based inhibitors?

  • Methodology :

  • Molecular Docking : Simulate binding to targets like tubulin or P2X7 receptors. For antimicrotubule agents, substitutions at the triazole ring were modeled to assess steric hindrance .

  • MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns simulations for c-Met inhibitors) .

    • Key Insight : Bulky substituents on the triazole moiety reduce activity due to steric clashes, while planar aromatic systems enhance π-π stacking .

Data Contradictions and Resolutions

  • Contradiction : Substituted benzotriazoles showed lower antiproliferative activity than unsubstituted analogs .

    • Resolution : Steric effects outweigh electronic contributions; prioritize small substituents (e.g., -H, -F) for optimal activity.
  • Contradiction : Compound 29 (P2X7 antagonist) had higher potency but poorer solubility than compound 35 .

    • Resolution : Balance lipophilicity via hybrid substituents (e.g., fluoropyrimidine groups in compound 35).

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